molecular formula C19H11ClF3N5OS B10831525 2-[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-pyrimidin-2-ylacetamide

2-[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-pyrimidin-2-ylacetamide

Cat. No.: B10831525
M. Wt: 449.8 g/mol
InChI Key: WHNQNKYKDSLDKM-UHFFFAOYSA-N
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Description

RTI-7470-44 is a potent and selective antagonist of the human trace amine-associated receptor subtype 1 (hTAAR1). This compound is known for its ability to penetrate the blood-brain barrier and has shown significant potential in scientific research, particularly in the fields of neuroscience and pharmacology. It has been studied for its effects on dopaminergic neurons and its potential therapeutic applications in conditions such as schizophrenia, drug addiction, and Parkinson’s disease .

Preparation Methods

The synthesis of RTI-7470-44 involves several steps, including the formation of key intermediates and the final coupling reactions. The exact synthetic routes and reaction conditions are proprietary and not fully disclosed in the available literature. it is known that the compound exhibits moderate metabolic stability and a favorable preliminary off-target profile .

Chemical Reactions Analysis

RTI-7470-44 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

RTI-7470-44 has a wide range of scientific research applications, including:

Mechanism of Action

RTI-7470-44 exerts its effects by selectively antagonizing the human trace amine-associated receptor subtype 1 (hTAAR1). This receptor is a G protein-coupled receptor that plays a role in modulating dopaminergic and serotonergic neurotransmission. By blocking hTAAR1, RTI-7470-44 increases the spontaneous firing rate of dopaminergic neurons in the ventral tegmental area, which may have therapeutic implications for conditions characterized by hypodopaminergic activity, such as Parkinson’s disease .

Properties

Molecular Formula

C19H11ClF3N5OS

Molecular Weight

449.8 g/mol

IUPAC Name

2-[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-pyrimidin-2-ylacetamide

InChI

InChI=1S/C19H11ClF3N5OS/c20-12-4-2-11(3-5-12)15-8-14(19(21,22)23)13(9-24)17(27-15)30-10-16(29)28-18-25-6-1-7-26-18/h1-8H,10H2,(H,25,26,28,29)

InChI Key

WHNQNKYKDSLDKM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C(F)(F)F)C#N

Origin of Product

United States

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